1-(4-Nitrophenyl)adamantane
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Overview
Description
“1-(4-Nitrophenyl)adamantane” is a derivative of adamantane . Adamantane is an organic compound with a unique structure that can be described as the fusion of three cyclohexane rings . This compound is both rigid and virtually stress-free . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .
Synthesis Analysis
The synthesis of substituted adamantanes like “1-(4-Nitrophenyl)adamantane” is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of 1,2-disubstituted adamantane compounds utilizes the cyclization of bicyclic precursors .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .Physical And Chemical Properties Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry .Scientific Research Applications
Medicinal Chemistry
Adamantane derivatives, including “1-(4-Nitrophenyl)adamantane”, have diverse applications in medicinal chemistry . They are known for their unique structural, biological, and stimulus-responsive properties .
Antiviral Activity
Adamantane derivatives have shown significant antiviral activity . This makes “1-(4-Nitrophenyl)adamantane” a potential candidate for antiviral drug development .
Antidiabetic Activity
Adamantane derivatives have also been associated with antidiabetic activity . Therefore, “1-(4-Nitrophenyl)adamantane” could be explored for its potential in treating diabetes .
Antibacterial Activity
“1-(4-Nitrophenyl)adamantane” and other adamantane derivatives have demonstrated antibacterial activity . This suggests their potential use in the development of new antibacterial agents .
Antimalarial Activity
Adamantane derivatives, including “1-(4-Nitrophenyl)adamantane”, have shown antimalarial activity . This opens up possibilities for their use in antimalarial drug development .
Anticancer Activity
Adamantane derivatives have displayed anticancer activities . This suggests that “1-(4-Nitrophenyl)adamantane” could be a potential candidate for cancer treatment .
Anti-inflammatory Properties
Adamantane derivatives have shown anti-inflammatory properties . This indicates that “1-(4-Nitrophenyl)adamantane” could be used in the development of anti-inflammatory drugs .
Catalyst Development
Adamantane derivatives have applications in catalyst development due to their unique structural properties . “1-(4-Nitrophenyl)adamantane” could potentially be used in this field .
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
Mechanism of Action
Target of Action
It’s known that adamantane, a tricyclo bridged hydrocarbon, interacts with the enzyme camphor 5-monooxygenase in pseudomonas putida
Mode of Action
Adamantane derivatives are known to exhibit unique stability and reactivity due to their caged hydrocarbon structure . They undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Biochemical Pathways
The radical-based functionalization reactions of adamantane derivatives can influence various biochemical pathways by introducing diverse functional groups .
Result of Action
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Action Environment
The unique stability of adamantane derivatives suggests that they may exhibit robust performance across a variety of environmental conditions .
properties
IUPAC Name |
1-(4-nitrophenyl)adamantane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-17(19)15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJYJYQWAMPKER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)adamantane | |
CAS RN |
1459-49-0 |
Source
|
Record name | 1-(4-Nitrophenyl)tricyclo[3.3.1.13,7]decane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1459-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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